(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate
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Overview
Description
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate is a chemical compound with a complex structure that includes a phenyl group, a butanoate ester, and a tert-butyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate typically involves the esterification of 4-oxo-2-phenylbutanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with similar structural features.
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid: Another compound with a phenyl group and ester functionality.
Uniqueness
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ether and phenyl groups contribute to its stability and potential interactions with biological targets .
Properties
Molecular Formula |
C14H17O4- |
---|---|
Molecular Weight |
249.28 g/mol |
IUPAC Name |
(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-phenylbutanoate |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-12(15)9-11(13(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,16,17)/p-1/t11-/m1/s1 |
InChI Key |
ICZBQHPMSPTRJO-LLVKDONJSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)C(=O)[O-] |
Origin of Product |
United States |
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